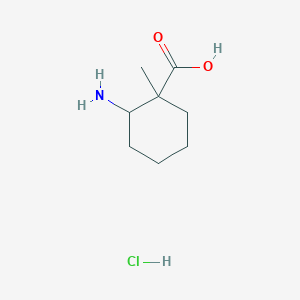

2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride

説明

2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride is a cyclohexane-derived amino acid hydrochloride characterized by a methyl group at the 1-position and an amino group at the 2-position of the cyclohexane ring.

特性

IUPAC Name |

2-amino-1-methylcyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11)5-3-2-4-6(8)9;/h6H,2-5,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJQZCBUZCWMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis via Halogenated Carboxylic Acid Esters and Metal Cyanate Reaction

A patented method describes the production of amino acids by reacting halogenated carboxylic acid esters with metal cyanates in the presence of alcohols. Key points include:

- Molar ratio of halogenated ester, alcohol, and metal cyanate is at least 1:1:1, with variations to optimize yield and cost.

- An excess of alcohol (10-50 mol%) is often used.

- The reaction proceeds through formation of urethane carbonic acid intermediates, which are saponified to yield the amino acid.

- Acidic saponification is carried out with aqueous mineral acids.

- Water and excess hydrochloric acid are removed by entraining agents such as cyclohexane.

- The product precipitates as a solid and is isolated by filtration and washing.

- Ion-exchange methods can be used for purification.

This method is adaptable for producing 2-amino substituted cyclohexane carboxylic acids by selecting appropriate halogenated precursors.

Synthesis via Acid Chloride Intermediates and Amide Formation

Another approach involves:

- Preparation of cyclohexane carboxylic acid derivatives as acid chlorides.

- Slow addition of acid chloride solution to a base (e.g., sodium hydroxide) under controlled temperature and inert atmosphere.

- Extraction and purification steps involving organic solvents such as dichloromethane.

- Crystallization from acetone/methanol to obtain the pure product.

- Washing with hydrochloric acid solutions to convert to the hydrochloride salt.

This method allows stereochemical control by using chiral acid chloride precursors and is suitable for preparing cyclohexane carboxamide derivatives, which can be hydrolyzed to amino acid hydrochlorides.

Synthesis from Cyclohexanone Oxime

A multi-step synthetic route involves:

- Conversion of cyclohexanone oxime to 1-amino-1-cyclohexanecarboxylic acid derivatives.

- Reactions include treatment with reagents such as diazomethane for esterification.

- Acid hydrolysis with aqueous hydrochloric acid to obtain the hydrochloride salt.

- Purification through crystallization.

This route is well-documented for related amino acids and can be adapted for 2-amino-1-methylcyclohexane-1-carboxylic acid by appropriate substitution on the cyclohexane ring.

- The molar ratios of reactants are critical for optimizing yield and minimizing byproducts, especially in the halogenated ester method.

- Use of entraining agents like cyclohexane during saponification improves product isolation and purity by efficient removal of water and excess acid.

- Controlled addition rates and temperature management in acid chloride methods prevent side reactions and improve stereochemical purity.

- Esterification and hydrolysis steps must be carefully monitored to avoid degradation or racemization of the amino acid.

- Crystallization solvents and conditions significantly affect the purity and yield of the hydrochloride salt.

The preparation of 2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride is achievable via several synthetic routes, each with advantages depending on scale, desired stereochemistry, and available starting materials. The halogenated ester and metal cyanate method offers a robust pathway with good yields and scalability, while acid chloride routes provide stereochemical precision. Cyclohexanone oxime-based synthesis remains a classical approach adaptable for this compound. Careful control of reaction parameters and purification techniques is essential for high purity and yield.

化学反応の分析

Types of Reactions

2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines or amides.

科学的研究の応用

2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride is utilized in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways and effects depend on the specific application and context of use.

類似化合物との比較

Research Implications and Data Gaps

- Synthetic Accessibility: Methylated derivatives like 2-amino-1-methylcyclohexane-1-carboxylic acid hydrochloride may require specialized synthetic routes (e.g., enantioselective alkylation) to control stereochemistry, as evidenced by the high cost of trans-2-aminocyclohexanol derivatives (e.g., ¥24,600/g for trans-2-aminomethyl-1-cyclohexanol) .

生物活性

2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride (also known as AMCHA) is a cyclic amino acid derivative that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a cyclohexane ring, providing it with distinct chemical reactivity and biological properties.

The biological activity of AMCHA is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which can modulate the activity of these targets. This interaction is crucial for its role in metabolic pathways and therapeutic applications.

Enzyme Interaction

AMCHA has been studied for its binding affinity to specific enzymes involved in metabolic processes. It acts as a potential substrate or inhibitor, influencing enzyme kinetics and metabolic pathways. For instance, studies have shown that AMCHA can affect the activity of enzymes such as transaminases, which play a role in amino acid metabolism.

Pharmacological Applications

Research indicates that AMCHA may have applications in various therapeutic areas, including:

- Neurological Disorders: Due to its structural similarity to neurotransmitters, AMCHA may influence neurotransmission and has been investigated for potential neuroprotective effects.

- Metabolic Disorders: Its role in modulating enzymatic activity positions it as a candidate for treating metabolic syndromes.

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of AMCHA demonstrated that it could reduce oxidative stress markers in neuronal cell cultures. The compound was shown to enhance cell viability under conditions that typically induce apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Metabolic Pathway Modulation

In another investigation, AMCHA was found to modulate key metabolic pathways by influencing the activity of rate-limiting enzymes. This modulation was associated with improved energy metabolism in skeletal muscle cells, indicating its potential utility in sports medicine and metabolic health.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-cyclohexanecarboxylic acid | Similar cyclohexane structure | Different biological activities due to stereochemical variations |

| L-Leucine | Essential branched-chain amino acid | Vital for protein synthesis; lacks cyclohexane ring |

| L-Valine | Another branched-chain amino acid | Similar properties but lacks the cyclohexane structure |

The uniqueness of AMCHA lies in its specific cyclohexane configuration combined with both an amino group and a carboxylic group, which imparts distinct pharmacological properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of 2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity and identify stereoisomers. For example, highlights distinct melting points (mp) for cis/trans isomers (e.g., 186–190°C vs. 172–175°C), which correlate with stereochemical differences .

- Chiral HPLC : Employ chiral columns (e.g., polysaccharide-based) to determine enantiomeric purity. lists HPLC-grade reagents, suggesting compatibility with high-resolution separations .

- Elemental Analysis : Quantify C, H, N, and Cl to verify stoichiometry (e.g., CHNO·HCl in ) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, desiccated containers to prevent hydrolysis or oxidation, as recommended for similar hydrochlorides in .

- Handling : Use gloveboxes under inert atmospheres (N/Ar) for moisture-sensitive reactions, as noted in for structurally related amines .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when synthesizing stereoisomers of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR (e.g., coupling constants for cyclohexane chair conformers) with X-ray crystallography to unambiguously assign stereochemistry. lists CAS numbers for enantiopure isomers, implying validated analytical protocols .

- Dynamic NMR (DNMR) : Use variable-temperature NMR to study ring-flipping kinetics in cyclohexane derivatives, resolving ambiguities in peak splitting .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cyclohexane ring functionalization. references computational tools for similar amines .

- Reaction Kinetics Simulations : Use software like COMSOL to optimize parameters (e.g., temperature, solvent polarity) for hydrochlorination steps, aligning with industrial methods in .

Q. What protocols ensure safety during large-scale aqueous reactions involving this compound?

- Methodological Answer :

- PPE and Engineering Controls : Use chemical fume hoods, nitrile gloves, and N95 respirators, as specified in for handling corrosive hydrochlorides .

- Waste Management : Segregate halogenated waste per local regulations (e.g., EU Directive 91/156/EEC), referencing disposal guidelines in .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points for stereoisomers?

- Methodological Answer :

- Reproducibility Testing : Repeat syntheses under controlled conditions (e.g., anhydrous HCl gas for salt formation) to verify mp ranges. notes mp variations (e.g., 274–278°C vs. >300°C for trans-2-amino derivatives) due to polymorphism .

- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events, as impurities can skew mp readings .

Q. What mechanistic insights explain regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated reagents (e.g., DO in hydrolysis steps) to track reaction pathways, as demonstrated in for amino acid derivatives .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of /-labeled substrates to identify rate-determining steps .

Synthetic Optimization

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to induce asymmetry during cyclohexane ring formation. references enantiopure aminocyclohexanecarboxylic acids .

- Enzymatic Resolution : Use lipases or proteases to hydrolyze racemic mixtures, leveraging stereospecificity (e.g., for amino acid resolutions) .

Application in Drug Development

Q. What in vitro assays are suitable for studying this compound’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。